N-benzyl-N-(2,2-difluoroethyl)-2-(4-oxoquinolin-1-yl)acetamide
Description
N-benzyl-N-(2,2-difluoroethyl)-2-(4-oxoquinolin-1-yl)acetamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a benzyl group, and a difluoroethyl moiety. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
N-benzyl-N-(2,2-difluoroethyl)-2-(4-oxoquinolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2/c21-19(22)13-24(12-15-6-2-1-3-7-15)20(26)14-23-11-10-18(25)16-8-4-5-9-17(16)23/h1-11,19H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVODGDXYNDGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(F)F)C(=O)CN2C=CC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxyquinoline, benzylamine, and 2,2-difluoroethylamine.
Step 1 Formation of 4-oxoquinoline Derivative: The 4-hydroxyquinoline is first converted to a 4-oxoquinoline derivative through oxidation using reagents like potassium permanganate or chromium trioxide.
Step 2 N-Benzylation: The 4-oxoquinoline derivative is then subjected to N-benzylation using benzylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Step 3 Introduction of Difluoroethyl Group: The final step involves the introduction of the 2,2-difluoroethyl group. This can be achieved through a nucleophilic substitution reaction where the N-benzylated quinoline derivative reacts with 2,2-difluoroethylamine under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of N-benzyl-N-(2,2-difluoroethyl)-2-(4-oxoquinolin-1-yl)acetamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.
Substitution: The benzyl and difluoroethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-N-(2,2-difluoroethyl)-2-(4-oxoquinolin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. It has shown promise in preliminary studies for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its mechanism of action and its efficacy in various disease models.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its derivatives may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2,2-difluoroethyl)-2-(4-oxoquinolin-1-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(4-oxoquinolin-1-yl)acetamide: Lacks the difluoroethyl group, which may affect its biological activity and chemical reactivity.
N-(2,2-difluoroethyl)-2-(4-oxoquinolin-1-yl)acetamide: Lacks the benzyl group, potentially altering its pharmacokinetic properties.
N-benzyl-N-(2,2-difluoroethyl)-2-(4-hydroxyquinolin-1-yl)acetamide: Contains a hydroxyl group instead of a carbonyl group, which may influence its reactivity and interactions.
Uniqueness
N-benzyl-N-(2,2-difluoroethyl)-2-(4-oxoquinolin-1-yl)acetamide is unique due to the presence of both the benzyl and difluoroethyl groups, which confer distinct chemical and biological properties. These groups can enhance its lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
